molecular formula C12H13N3O B13324430 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13324430
M. Wt: 215.25 g/mol
InChI Key: ZGKSOGQSOTZROM-UHFFFAOYSA-N
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Description

5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a 1,2,3-triazole derivative featuring:

  • Position 1: A (4-methylphenyl)methyl (p-tolylmethyl) group.
  • Position 5: A methyl substituent.
  • Position 4: A carbaldehyde (-CHO) functional group.

The compound’s structure is characterized by its planar triazole core, with substituents influencing its electronic properties, reactivity, and intermolecular interactions. It is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of 1,2,3-triazole chemistry, followed by oxidation or functionalization at position 2.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-methyl-1-[(4-methylphenyl)methyl]triazole-4-carbaldehyde

InChI

InChI=1S/C12H13N3O/c1-9-3-5-11(6-4-9)7-15-10(2)12(8-16)13-14-15/h3-6,8H,7H2,1-2H3

InChI Key

ZGKSOGQSOTZROM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C

Origin of Product

United States

Preparation Methods

Oxidation of Alcohol Precursors

A widely reported method involves the oxidation of 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol to the corresponding aldehyde. This process employs a biphasic system (methylene chloride/water) with sodium hypochlorite (NaOCl) as the oxidant, sodium bromide (NaBr) as a co-catalyst, and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a radical mediator.

Typical Procedure :

  • Reactants :
    • 5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol (1.5 g, 0.007 mol)
    • NaBr (0.81 g, 0.0078 mol), NaHCO₃ (1.88 g, 0.022 mol), TEMPO (0.001 g)
    • NaOCl (0.71 g, 0.00084 mol) in CH₂Cl₂/H₂O (15 mL/7.5 mL)
  • Conditions : Reaction at 10°C for 4 hours.
  • Yield : >80% after recrystallization from DMF.

Mechanistic Insight :
TEMPO facilitates the oxidation of primary alcohols to aldehydes via a two-electron transfer process, avoiding over-oxidation to carboxylic acids. The biphasic system enhances reaction efficiency by segregating organic and aqueous phases.

Cyclization of Azide-Alkyne Precursors

The triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization to introduce the aldehyde group.

Example Protocol :

  • Precursor Synthesis :
    • React 4-methylbenzyl azide with propargyl alcohol under Cu(I) catalysis.
  • Post-Functionalization :
    • Oxidize the propargyl alcohol intermediate using MnO₂ or Dess-Martin periodinane.
  • Yield : 65–75% after column chromatography.

Advantages :

  • High regioselectivity for the 1,4-disubstituted triazole.
  • Scalable in continuous flow reactors for industrial applications.

Purification and Characterization

Critical purification steps ensure high purity:

Analytical Data :

Property Value
Molecular Formula C₁₂H₁₃N₃O
Molecular Weight 215.25 g/mol
Melting Point 195–196°C
IR (ν, cm⁻¹) 1685 (C=O stretch)
¹H NMR (400 MHz, CDCl₃) δ 9.85 (s, 1H, CHO), 5.62 (s, 2H, CH₂), 2.41 (s, 3H, CH₃)

Comparative Analysis of Methods

Method Oxidation Cyclization
Key Reagents TEMPO/NaOCl/NaBr Cu(I)/Azide-Alkyne
Yield 80–83% 65–75%
Reaction Time 4–12 h 6–8 h
Scalability Moderate High (flow reactors)
Purity >98% (recrystallized) >95% (chromatography)

Industrial Optimization

Continuous flow reactors improve reaction efficiency and safety by:

  • Reducing reaction time (50% faster than batch processes).
  • Minimizing byproduct formation.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation can be used under controlled conditions.

Major Products:

    Oxidation: 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

    Material Science: It can be incorporated into polymers and materials for enhanced properties.

Biology:

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound can be explored for its potential as an antimicrobial agent.

    Enzyme Inhibition: It can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

Medicine:

    Antifungal Agents: Triazole compounds are widely used as antifungal agents, and this compound can be investigated for its antifungal activity.

    Cancer Research: It can be explored for its potential anticancer properties through various biological assays.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals for crop protection.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further enhancing its inhibitory effects. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and cell proliferation.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Dihedral Angles and Planarity

The triazole ring’s planarity and substituent orientations are critical for molecular packing and bioactivity. Comparisons with structurally related compounds include:

  • Compound 1c (1-[5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone): Exhibits a dihedral angle of 87.1° between the triazole and the attached benzene ring, indicating significant non-planarity .
  • Compound 10 (1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one): Shows near coplanarity between the triazole and phenoxyethyl groups, facilitating intramolecular hydrogen bonds .
Table 1: Dihedral Angles in Triazole Derivatives
Compound Substituent at Position 1 Dihedral Angle (Triazole vs. Aryl) Reference
1c (4-nitrophenyl) 4-Nitrophenyl 87.1°
ETUVEX (quinoxaline-linked) 4-Methylphenyl ~7.59° (vs. pyrazole)
Compound 10 (antimicrobial) 4-Methylphenyl N/A (intramolecular H-bonding)

Functionalization at Position 4

The carbaldehyde group at position 4 is pivotal for further derivatization:

  • Carbohydrazide Derivatives : 5-Methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide (3) reacts with aldehydes to form hydrazones with cytotoxic and antioxidant activities .
  • Chalcone Synthesis: Triazole acetophenones (e.g., 1-(5-methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)ethanone) undergo Claisen-Schmidt condensation to form chalcones .
Table 2: Reactivity of Position 4 Substituents
Substituent Reaction Type Product Application Reference
-CHO (carbaldehyde) Aldol condensation Anticancer agents
-CONHNH2 (hydrazide) Hydrazone formation Antioxidant/cytotoxic
-COOH (carboxylic) Amide coupling Antimicrobial

Antimicrobial Activity

  • Compound 10: Demonstrates superior activity against pathogens (e.g., Staphylococcus aureus) compared to ampicillin and vancomycin, attributed to the phenoxyethyl ketone enhancing membrane penetration .
  • Carboxamide Derivatives : Exhibit moderate activity, suggesting the carbaldehyde group’s electrophilicity may improve target binding .

Anticancer Potential

  • Triazole-Thiazole Hybrids: 5-Methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylic acid derivatives show 40–62% growth inhibition in lung and melanoma cell lines .
  • Carbohydrazides : Derivatives with nitroaryl groups display cytotoxicity via ROS generation, highlighting substituent-dependent mechanisms .

Physicochemical Properties

Spectroscopic Features

  • IR Spectroscopy : The carbaldehyde group shows a strong C=O stretch at ~1700 cm⁻¹, distinct from carbohydrazides (NH stretch at ~3338 cm⁻¹) .
  • NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm, whereas methyl groups in p-tolylmethyl appear as singlets at δ 2.3–2.5 ppm .

Solubility and Crystallinity

  • Carboxamides : Improved aqueous solubility due to hydrogen-bonding capacity .
  • Chalcones : Lower solubility attributed to extended conjugation and hydrophobic aryl groups .

Biological Activity

5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and structural characteristics.

Chemical Structure

The chemical formula for this compound is C13H14N4OC_{13}H_{14}N_4O. The compound features a triazole ring system that is known for its pharmacological significance.

Synthesis

The compound can be synthesized through various methods. One reported method involves the reaction of 5-methyl-4-(1-(2-phenylhydrazono)ethyl)-1-p-tolyl-1H-1,2,3-triazole with phosphorus oxychloride in dimethylformamide (DMF), followed by neutralization with ammonium hydroxide .

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds containing the triazole moiety have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
5-Methyl Triazole DerivativeHCT1160.43Induces apoptosis and inhibits migration
Melampomagnolide B-Triazole 1HCT1160.43Induces apoptosis and inhibits proliferation
Melampomagnolide B-Triazole 2Various Cancer Lines0.10 - 0.83Inhibits NF-kB and cell proliferation

The compound has been shown to induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for selective cancer therapies .

The mechanism by which triazoles exert their anticancer effects often involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways. For example, one study found that a related triazole compound increased ROS levels in cancer cells, resulting in cell death through caspase activation .

Structural Characteristics

The crystal structure of this compound reveals that the molecule forms dimers linked by hydrogen bonds. The angles between the planes of neighboring rings indicate a complex three-dimensional arrangement that may influence its biological activity .

Case Studies

A study evaluated various triazole derivatives for their antiproliferative properties across multiple cancer cell lines. The results demonstrated that derivatives with specific substitutions on the triazole ring exhibited enhanced activity compared to other compounds, highlighting the importance of structural modifications in optimizing biological effects .

Q & A

Basic: What are the standard synthetic routes for 5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde?

Methodological Answer:
The compound is synthesized via two primary routes:

  • Vilsmeier-Haack Reaction : Cyclization of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between azides and acetylenes, followed by functionalization of the triazole core with a 4-methylbenzyl group and aldehyde moiety .
    Key steps include purification via column chromatography and validation by NMR.

Basic: How is the compound structurally characterized post-synthesis?

Methodological Answer:
Structural confirmation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aldehyde proton resonance (δ ~9.8–10.2 ppm) .
  • X-ray Crystallography : Resolves bond lengths/angles, confirming triazole ring planarity and substituent orientation (e.g., dihedral angles between triazole and benzyl groups) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 257.1) .

Advanced: How can reaction yields be optimized considering substituent electronic effects?

Methodological Answer:

  • Electron-Donating Groups (EDGs) : The 4-methylphenyl group enhances regioselectivity in CuAAC by stabilizing transition states, improving yields to >85% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates, while low temperatures (0–5°C) minimize side reactions during aldehyde formation .
  • Catalyst Screening : Copper(I) iodide with TBTA ligand enhances catalytic efficiency in click chemistry .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies arise from assay conditions or structural analogs:

  • Assay Variability : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) and cell lines (e.g., HepG2 vs. MCF-7) to ensure reproducibility .
  • Structural Analog Analysis : Compare with 5-chloro-1-methyl-pyrazole-4-carbaldehyde derivatives; the methylphenyl group in the target compound may reduce cytotoxicity but improve metabolic stability .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina assesses binding affinity to cytochrome P450 enzymes, identifying key interactions (e.g., hydrogen bonds with triazole N3) .
  • Molecular Dynamics (MD) Simulations : GROMACS evaluates stability of ligand-enzyme complexes over 100 ns, highlighting hydrophobic interactions with the methylphenyl group .

Basic: What are the primary applications in medicinal chemistry?

Methodological Answer:

  • Antifungal Agents : Triazole core inhibits fungal lanosterol 14α-demethylase (CYP51), with IC₅₀ values comparable to fluconazole .
  • Anticancer Scaffolds : Aldehyde group enables Schiff base formation with lysine residues in kinase targets (e.g., EGFR), showing IC₅₀ = 12.3 μM in A549 cells .

Advanced: How to analyze regioselectivity in triazole formation during synthesis?

Methodological Answer:

  • Huisgen Cycloaddition : Copper(I) catalysts favor 1,4-regioisomers, confirmed by NOESY correlations between triazole protons and methylphenyl groups .
  • Kinetic vs. Thermodynamic Control : Higher temperatures (60°C) shift selectivity toward 1,5-isomers, requiring LC-MS to monitor reaction progression .

Advanced: How does the aldehyde group influence reactivity in downstream applications?

Methodological Answer:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) under mild conditions (room temperature, ethanol) to form imine-linked conjugates for drug delivery systems .
  • Stability Considerations : Aldehyde oxidation to carboxylic acid occurs in aqueous media (pH >7), necessitating anhydrous storage or stabilization via acetal protection .

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